molecular formula C15H21NO2 B3118318 4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid CAS No. 2365228-66-4

4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid

Cat. No. B3118318
CAS RN: 2365228-66-4
M. Wt: 247.33 g/mol
InChI Key: LPIKRTKYTZNTLR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of “4-[Benzyl(methyl)amino]cyclohexane-1-carboxylic acid” would be expected to feature a cyclohexane ring with a carboxylic acid group (COOH) and a benzyl(methyl)amino group attached. The exact structure would depend on the positions of these groups on the cyclohexane ring .


Chemical Reactions Analysis

The chemical reactions of “this compound” would be expected to be similar to those of other carboxylic acids and benzyl compounds. Carboxylic acids typically undergo reactions such as esterification and amide formation .

Scientific Research Applications

Medicinal Chemistry and Pharmacology

  • The study on nitisinone , a compound with structural similarities, showcases its medical application in treating hepatorenal tyrosinemia, highlighting the therapeutic potential of structurally related compounds. Nitisinone's degradation products, such as 2-amino-4-(trifluoromethyl)benzoic acid and 2-nitro-4-(trifluoromethyl)benzoic acid, demonstrate stability under various conditions, which is crucial for understanding the pharmacokinetics and pharmacodynamics of related therapeutic agents (Barchańska et al., 2019).

Environmental Science

  • Research on cyclohexene oxidation provides insight into the production of industrially relevant intermediates from cyclic compounds. This process is significant for the synthesis of materials and chemicals, demonstrating the environmental and industrial applications of cyclohexane derivatives (Cao et al., 2018).

Supramolecular Chemistry and Materials Science

  • The paramagnetic amino acid TOAC (2,2,6,6-tetramethyl-N-oxyl-4-amino-4-carboxylic acid) and its use in peptide studies highlight the utility of incorporating specific functional groups into peptides for analyzing backbone dynamics, secondary structure, and interactions with membranes. This underscores the importance of chemical modifications in the study of biophysical properties and the development of biomaterials (Schreier et al., 2012).

Advanced Oxidation Processes

  • The degradation of acetaminophen by advanced oxidation processes (AOPs) and the study of its by-products and biotoxicity illustrate the environmental impact and treatment of pharmaceutical compounds. This research is critical for understanding the fate of chemical compounds in the environment and developing methods for their removal or neutralization (Qutob et al., 2022).

Biocatalyst Inhibition by Carboxylic Acids

  • The review on biocatalyst inhibition by carboxylic acids explores the effects of carboxylic acids on microbes used in fermentative production processes. Understanding these inhibitory mechanisms is essential for optimizing the production of bio-based chemicals and fuels, indicating the relevance of carboxylic acid derivatives in biotechnology and bioengineering (Jarboe et al., 2013).

properties

IUPAC Name

4-[benzyl(methyl)amino]cyclohexane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-16(11-12-5-3-2-4-6-12)14-9-7-13(8-10-14)15(17)18/h2-6,13-14H,7-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPIKRTKYTZNTLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCC(CC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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